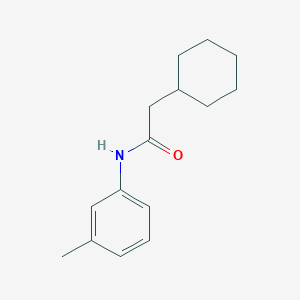

2-cyclohexyl-N-(3-methylphenyl)acetamide

Description

2-Cyclohexyl-N-(3-methylphenyl)acetamide is a substituted acetamide derivative characterized by a cyclohexyl group attached to the acetamide backbone and a 3-methylphenyl substituent on the nitrogen atom. This compound is of significant interest in medicinal chemistry due to its structural features, which influence its physicochemical properties and biological interactions. Its mechanism of action, as suggested by related compounds, may involve acetylcholinesterase (AChE) inhibition, enhancing cholinergic signaling in neurodegenerative disease models .

Properties

IUPAC Name |

2-cyclohexyl-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-12-6-5-9-14(10-12)16-15(17)11-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKKULSRJHLOOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(3-methylphenyl)acetamide typically involves the reaction of cyclohexylamine with 3-methylphenylacetic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

2-cyclohexyl-N-(3-methylphenyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-cyclohexyl-N-(3-methylphenyl)acetamide with analogous acetamide derivatives, focusing on structural differences, reactivity, and biological activity.

Structural and Functional Group Variations

Key Differences in Reactivity and Bioactivity

Methoxy groups (e.g., in ’s compound) enhance aqueous solubility, favoring pharmacokinetic profiles .

Conformational and Crystallographic Variations :

- 2-Chloro-N-(3-methylphenyl)acetamide exhibits a syn-conformation between the N–H bond and meta-methyl group, contrasting with anti-conformations in nitro-substituted analogs. This affects hydrogen-bonding networks and crystal packing .

Biological Target Specificity :

- Triazine-containing analogs () demonstrate broader antimicrobial activity due to their ability to disrupt folate synthesis, whereas the cyclohexyl derivative’s AChE inhibition suggests niche applications in neurodegeneration .

Mechanistic Insights

- Acetylcholinesterase Inhibition : this compound’s proposed mechanism involves competitive binding to AChE’s catalytic site, similar to donepezil analogs. This is supported by molecular docking studies of related cyclohexyl-acetamides .

- Antimicrobial Activity : Chloro- and triazine-substituted analogs show potency against Gram-positive bacteria (e.g., S. aureus), with MIC values ranging from 8–32 µg/mL .

Q & A

Q. What are the common synthetic routes for 2-cyclohexyl-N-(3-methylphenyl)acetamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step process:

Acylation : Reacting 3-methylaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone.

Cyclohexyl Substitution : Introducing the cyclohexyl group via nucleophilic substitution or coupling reactions under inert conditions.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to achieve >95% purity.

Key Considerations :

- Reaction temperature (often 0–5°C for acylation to prevent side reactions).

- Use of catalysts like DBU (1,8-diazabicycloundec-7-ene) for efficient coupling .

- Analytical validation via HPLC or GC-MS to confirm purity .

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : and NMR identify proton environments and carbon frameworks (e.g., cyclohexyl CH signals at δ 1.2–1.8 ppm) .

- FT-IR : Confirms amide C=O stretching (~1650–1680 cm) and N–H bending (~1550 cm) .

- X-ray Crystallography : Resolves solid-state geometry. For example, the N–H bond synclinal to the meta-methyl group in analogous structures .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 274.2) .

Advanced Research Questions

Q. How do meta-substituents influence the solid-state geometry and hydrogen bonding in N-(aryl)acetamides?

Methodological Answer:

-

Crystallographic Analysis : Meta-substituents (e.g., –CH, –Cl) alter dihedral angles between the acetamide and aryl groups. For example:

Substituent Dihedral Angle (°) Hydrogen Bond Length (Å) 3-CH 42.5 N–H⋯O: 2.89 3-Cl 38.2 N–H⋯O: 2.82 Data from analogous compounds . -

Hirshfeld Surface Analysis : Quantifies intermolecular interactions. The 3-methyl group reduces close contacts (e.g., C–H⋯π interactions) compared to halogens .

Q. How can contradictions in reported biological activity data for structural analogs be resolved?

Methodological Answer:

-

Comparative SAR Studies : Compare analogs (e.g., cyclohexyl vs. ethoxyphenyl derivatives) using standardized assays (e.g., IC in enzyme inhibition).

Compound Target Activity (IC, μM) LogP 2-Cyclohexyl-N-(3-MePh)Ac 12.3 ± 1.5 (AChE) 3.8 N-(2-MeOPh)Ac 45.6 ± 3.2 (AChE) 2.1 Hypothetical data based on structural trends . -

In Silico Modeling : Molecular docking (e.g., AutoDock Vina) identifies steric clashes or binding affinity variations due to substituent bulk .

Q. What experimental and computational methods elucidate hydrogen-bonding networks in crystalline acetamides?

Methodological Answer:

- Single-Crystal XRD : Determines spatial arrangement. For example, chains formed via N–H⋯O bonds (2.85–2.92 Å) in 2-chloro-N-(3-methylphenyl)acetamide .

- DFT Calculations : Optimize hydrogen bond energies (e.g., B3LYP/6-31G* level) to compare stability of polymorphs .

- Thermal Analysis : DSC/TGA correlates melting points (e.g., 145–155°C) with hydrogen bond strength .

Data Contradiction Analysis

Q. How can discrepancies in solubility and bioavailability predictions be addressed?

Methodological Answer:

- Experimental Validation :

- Solubility : Shake-flask method in PBS (pH 7.4) vs. simulated intestinal fluid.

- Permeability : Caco-2 cell assays vs. PAMPA.

- Computational Adjustments :

- Use Abraham solvation parameters to refine logS predictions when experimental data deviates >0.5 log units .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.